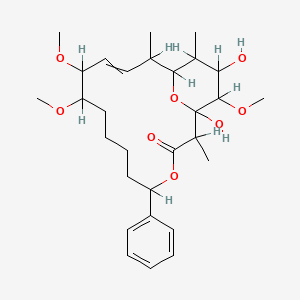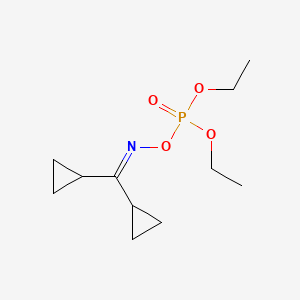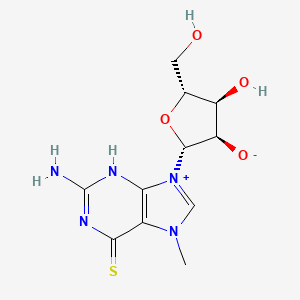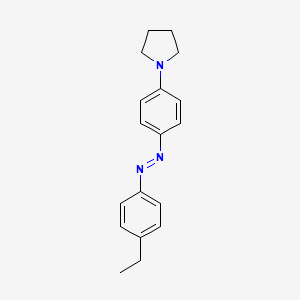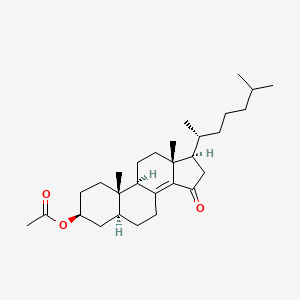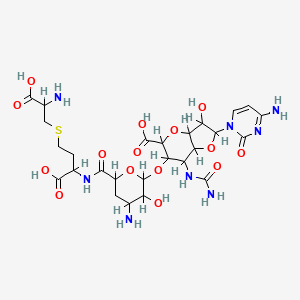![molecular formula C19H20N2O B1232138 (1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde](/img/structure/B1232138.png)
(1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde is a monoterpenoid indole alkaloid that is synthesized by plants. It is known for its biological properties, including its role as an inhibitor of polyneuridine polymerase, which prevents the production of RNA in cells . This compound has a molecular formula of C19H20N2O and a molecular weight of 292.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde can be synthesized through a Bischler-Napieralski reaction followed by a homo-Mannich reaction. This method involves the reaction of cyclopropanol with imines generated via a Bischler-Napieralski reaction, providing a protecting-group-free, redox-economic, four-step access to the tetracyclic sarpagine core from L-tryptophan esters . Another method involves the enantiospecific preparation of vellosimine from N a-H diol .
Industrial Production Methods: Industrial production methods for vellosimine are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: (1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known to participate in Mannich reactions, which involve the reaction of an enol with an imine or an iminium ion .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of vellosimine include cyclopropanol, imines, and formamide. The Bischler-Napieralski reaction and homo-Mannich reaction are key steps in its synthesis .
Major Products: The major products formed from the reactions of vellosimine include various derivatives such as N-methylvellosimine and 10-methoxyvellosimine .
Scientific Research Applications
(1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its anticancer activity, with research indicating that vellosimine and its derivatives possess modest anticancer activity . Additionally, vellosimine has been evaluated for its potential in drug discovery, particularly in the synthesis of sarpagine alkaloids and analogues .
Mechanism of Action
The mechanism of action of vellosimine involves its role as an inhibitor of polyneuridine polymerase, which prevents the production of RNA in cells . This inhibition can lead to various biological effects, including antiproliferation effects by inducing ferroptosis, a non-apoptotic cell death form that may provide new solutions in future cancer therapies .
Comparison with Similar Compounds
(1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde is similar to other indole alkaloids such as sarpagan and its derivatives. Some of the similar compounds include:
- 16-Epikoumidine
- (+)-Affinisine
- Macusine B
- Spegatrine
- 10-Hydroxy-16-epiaffinine
- Pelirine
- Taberpsychine
- N-Methoxyanhydrovobasinediol
- 16-Epivoacarpine
- Gelsempervine A
- 16-Epinormacusine B
- Rauvotetraphylline A
- Rauvoyunine A
These compounds share structural similarities with vellosimine but may have different physicochemical properties, bioactivity, and pharmacological properties .
Properties
Molecular Formula |
C19H20N2O |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(1S,12S,13R,14S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carbaldehyde |
InChI |
InChI=1S/C19H20N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,10,13,15,17-18,20H,7-9H2,1H3/b11-2-/t13-,15-,17+,18+/m1/s1 |
InChI Key |
MHASSCPGKAMILD-PQKPIAESSA-N |
SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C=O |
Isomeric SMILES |
C/C=C\1/CN2[C@H]3C[C@H]1[C@H]([C@@H]2CC4=C3NC5=CC=CC=C45)C=O |
Canonical SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)C=O |
Synonyms |
(+)-vellosimine vellosimine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


